
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is an organic compound characterized by the presence of trichlorophenyl groups attached to a triazene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,3,4-trichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 2,3,4-trichloroaniline under basic conditions to yield the triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations can enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce triazene functionality into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the induction of oxidative stress.
類似化合物との比較
- (1E)-1,3-Bis(2,4,5-trichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene
Comparison:
- Uniqueness: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity.
- Reactivity: The presence of chlorine atoms in different positions can affect the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: Variations in the chlorine atom positions can lead to differences in the compound’s interaction with biological targets, potentially altering its efficacy and toxicity.
特性
CAS番号 |
897-80-3 |
|---|---|
分子式 |
C12H5Cl6N3 |
分子量 |
403.9 g/mol |
IUPAC名 |
2,3,4-trichloro-N-[(2,3,4-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-3-7(11(17)9(5)15)19-21-20-8-4-2-6(14)10(16)12(8)18/h1-4H,(H,19,20) |
InChIキー |
DYTDCKILJIWWNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1NN=NC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


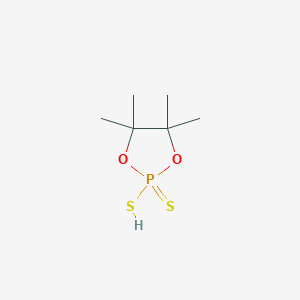

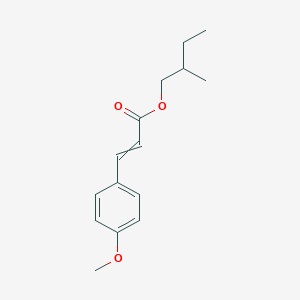
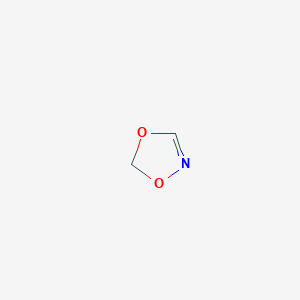
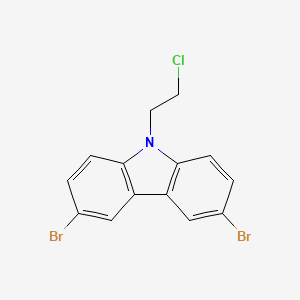
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
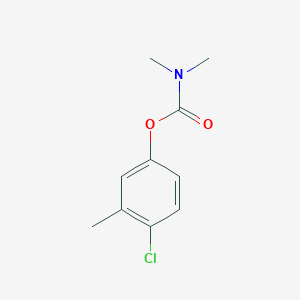
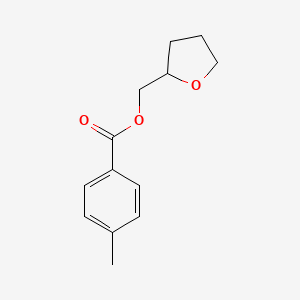
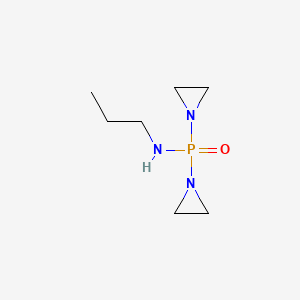
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
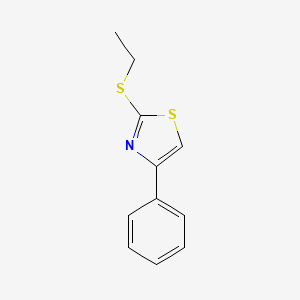
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)

